Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate is an organic compound with the molecular formula C9H11IO3 It is a derivative of furan, a heterocyclic organic compound, and contains an iodine atom, making it a valuable intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate typically involves the iodination of a precursor compound, such as 4,5-dimethyl-2-furancarboxylic acid. One common method involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild reaction conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and quality of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of furanones or other oxygenated compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The iodine atom can facilitate the formation of reactive intermediates, leading to the modulation of biological pathways. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atom and the electron-donating properties of the furan ring.
Comparison with Similar Compounds
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4,5-dimethyl-2-furancarboxylate: Similar structure but contains a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 3-chloro-4,5-dimethyl-2-furancarboxylate:
Ethyl 3-fluoro-4,5-dimethyl-2-furancarboxylate: Contains a fluorine atom, resulting in unique reactivity and applications in medicinal chemistry.
This compound stands out due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H11IO3 |
---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
ethyl 3-iodo-4,5-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C9H11IO3/c1-4-12-9(11)8-7(10)5(2)6(3)13-8/h4H2,1-3H3 |
InChI Key |
VJSCXUOQMXVQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.